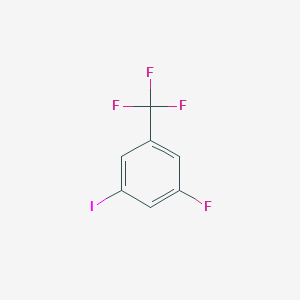

3-Fluoro-5-iodobenzotrifluoride

描述

Significance of Fluorine and Iodine in Aromatic Systems within Medicinal Chemistry and Agrochemicals

The introduction of fluorine into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The high electronegativity and small size of the fluorine atom can lead to significant enhancements in metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govresearchgate.net The trifluoromethyl (CF3) group, as present in 3-Fluoro-5-iodobenzotrifluoride, is particularly notable for its strong electron-withdrawing nature and high lipophilicity, which can drastically alter a molecule's pharmacokinetic profile. nih.govresearchgate.net

Iodine, while also a halogen, offers a different set of strategic advantages. Its larger size and lower electronegativity compared to fluorine make it an excellent leaving group and a versatile handle for cross-coupling reactions. This reactivity is fundamental to the construction of complex molecular architectures, allowing for the introduction of a wide variety of functional groups. In medicinal chemistry, the incorporation of iodine can also enhance binding to target proteins through halogen bonding, a specific type of non-covalent interaction. Alkyl halides, in general, are foundational building blocks in organic synthesis and are prevalent in FDA-approved drugs due to their ability to modulate biological activity and conformational properties. acs.org

The combination of fluorine and iodine on a single aromatic ring, as seen in this compound, creates a bifunctional platform. This allows for the precise and independent modification of the molecule at different positions, making such compounds highly valuable in the synthesis of complex and biologically active molecules.

Overview of Halogenated Benzotrifluorides as Advanced Chemical Building Blocks

Benzotrifluorides, which are benzene (B151609) rings substituted with a trifluoromethyl group, are a critical class of intermediates in the chemical industry. The CF3 group's strong electron-withdrawing properties can activate or deactivate the aromatic ring to certain reactions, influencing regioselectivity and reactivity. When further substituted with halogens like fluorine and iodine, these benzotrifluoride (B45747) scaffolds become even more powerful tools for synthesis.

Halogenated benzotrifluorides serve as versatile precursors for a wide array of chemical transformations. The iodine atom in this compound, for instance, can readily participate in well-established reactions such as Suzuki, Sonogashira, and Heck cross-couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, being much less reactive in nucleophilic aromatic substitution, remains as a stable modulator of the electronic properties of the ring. This differential reactivity is a key feature of advanced chemical building blocks, allowing for sequential and controlled synthetic strategies.

Historical Context and Evolution of Research on Fluoroiodobenzotrifluorides

While a detailed historical account specifically for this compound is not extensively documented in readily available literature, the evolution of research in this area is intrinsically linked to the broader development of organofluorine chemistry and cross-coupling methodologies. The initial synthesis of such multi-halogenated compounds was often challenging, requiring harsh conditions and offering limited yields.

The advancement of synthetic methods, particularly in the late 20th and early 21st centuries, has made compounds like this compound more accessible. Innovations in fluorination and iodination techniques, coupled with the rise of palladium-catalyzed cross-coupling reactions, have been pivotal. The increasing recognition of the unique properties conferred by fluorine in bioactive molecules has driven the demand for and subsequent development of versatile, fluorinated building blocks. nih.govresearchgate.net Research into compounds with multiple, different halogen substituents, such as fluoro-iodo combinations, reflects a maturing field of chemical synthesis, where precision and modularity are paramount for the efficient construction of complex target molecules. The synthesis of related structures, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, highlights the ongoing exploration of multi-functionalized aromatic compounds for applications in agrochemicals and materials science. nih.govresearchgate.netbeilstein-journals.org

Physicochemical Properties of this compound

The utility of a chemical building block is defined by its physical and chemical properties. The following table summarizes key data for this compound and related compounds for comparison.

| Property | This compound | 3-Iodobenzotrifluoride (B1329313) sigmaaldrich.com | 3-Fluorobenzotrifluoride (B140190) chemicalbook.com | 3-Fluoro-5-(trifluoromethyl)benzoic acid sigmaaldrich.com |

| Molecular Formula | C7H3F4I | C7H4F3I | C7H4F4 | C8H4F4O2 |

| Molecular Weight | 290.00 g/mol | 272.01 g/mol | 164.10 g/mol | 208.11 g/mol |

| CAS Number | 364-75-0 | 401-81-0 | 401-80-9 | 161622-05-5 |

| Physical State | Not specified | Liquid | Not specified | Solid |

| Boiling Point | Not specified | 82-82.5 °C at 25 mmHg | Not specified | Not applicable |

| Melting Point | Not specified | Not applicable | Not specified | 104-108 °C |

| Density | Not specified | 1.887 g/mL at 25 °C | Not specified | Not applicable |

| Refractive Index | Not specified | n20/D 1.517 | Not specified | Not applicable |

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIULLRVUJJWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673781 | |

| Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-14-9 | |

| Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 Fluoro 5 Iodobenzotrifluoride

Reaction Pathways in Cross-Coupling of 3-Fluoro-5-iodobenzotrifluoride

Cross-coupling reactions are fundamental transformations for the functionalization of this compound. The presence of an iodine atom provides a reactive site for palladium-catalyzed processes, while the fluoro and trifluoromethyl groups exert significant electronic and steric influences on the reaction pathways.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The palladium cycle is initiated by the oxidative addition of the aryl iodide, in this case, this compound, to a palladium(0) complex. This is often considered the rate-determining step for aryl iodides. rsc.org The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups in this compound is expected to facilitate this step by rendering the carbon-iodine bond more susceptible to oxidative addition. The resulting Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in the concurrent copper cycle. The final step in the palladium cycle is reductive elimination, which yields the coupled product and regenerates the active Pd(0) catalyst.

The copper cycle involves the deprotonation of the terminal alkyne by a base, typically an amine, to form a copper(I) acetylide. This species then transfers the acetylide group to the palladium center in the transmetalation step.

In copper-free Sonogashira reactions , the mechanism is slightly different. The base, often an amine, is thought to deprotonate the alkyne, which then coordinates to the palladium(II) center after oxidative addition of the aryl halide. Subsequent deprotonation and reductive elimination afford the final product. libretexts.org The strongly electron-withdrawing substituents on this compound can make the resulting palladium-aryl complex more electrophilic, potentially influencing the rate of the subsequent steps.

Table 1: Key Mechanistic Steps in the Palladium-Catalyzed Sonogashira Coupling

| Step | Description | Implication for this compound |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-I bond. | Facilitated by the electron-withdrawing F and CF3 groups. |

| Transmetalation | Transfer of the acetylide group from copper (or directly from the deprotonated alkyne) to the Pd(II) center. | The electrophilicity of the Pd-aryl complex can influence this step. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Generally a fast step for aryl-alkyne coupling. |

An alternative method for the functionalization of aryl iodides is through radical borylation. Metal-free radical borylation reactions of aryl iodides have been developed, offering a complementary approach to traditional palladium-catalyzed methods. nih.govnih.gov The proposed mechanism for these reactions typically involves the generation of an aryl radical from the aryl iodide. pku.edu.cn

In the context of this compound, a plausible radical borylation pathway would involve the following steps:

Initiation: A radical initiator or photoredox catalyst can induce the homolytic cleavage of the carbon-iodine bond to generate the 3-fluoro-5-(trifluoromethyl)phenyl radical.

Propagation: This aryl radical can then react with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), to form a borylated radical intermediate. This intermediate can then abstract an iodine atom from another molecule of this compound to propagate the radical chain and form the desired arylboronic ester.

Studies on the radical borylation of substituted aryl iodides have shown that the reaction is often tolerant of a wide range of functional groups. organic-chemistry.org Interestingly, some studies suggest that electronic effects of substituents on the aryl iodide have a less pronounced impact on the reaction outcome compared to steric effects. organic-chemistry.org This implies that the radical borylation of this compound should proceed efficiently, with the primary challenge potentially being steric hindrance if bulky borylating agents are employed. The electron-withdrawing nature of the fluoro and trifluoromethyl groups might influence the stability and reactivity of the intermediate aryl radical.

Role of Substituent Effects on Reactivity and Selectivity in Fluorinated Aromatic Systems

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring of this compound has a profound impact on its chemical behavior. These substituents modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity and the selectivity of its reactions.

Both fluorine and the trifluoromethyl group are strongly electron-withdrawing. The trifluoromethyl group is one of the most electron-withdrawing groups in organic chemistry. This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

The fluorine atom also exerts a strong inductive effect. However, it can also participate in resonance donation (+R) through its lone pairs of electrons. In the case of this compound, the inductive effects of both the fluorine and trifluoromethyl groups are additive, making the aromatic ring significantly electron-deficient. This heightened electrophilicity of the aromatic ring is a key factor in its reactivity in cross-coupling reactions, as it facilitates the initial oxidative addition step.

The iodine atom in this compound is the primary site of reactivity in many cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making it the most susceptible to cleavage and oxidative addition by a low-valent metal catalyst like palladium(0).

Table 2: Comparison of Substituent Effects in this compound

| Substituent | Inductive Effect | Resonance Effect | Steric Effect | Overall Impact on Reactivity in Cross-Coupling |

|---|---|---|---|---|

| -F | Strong -I | Weak +R | Small | Activates the C-I bond towards oxidative addition. |

| -CF3 | Very Strong -I | None | Moderate | Strongly activates the C-I bond towards oxidative addition. |

| -I | Moderate -I | Weak +R | Moderate | Provides the reactive site for cross-coupling. |

Reaction Kinetics and Thermodynamic Considerations for Transformations of this compound

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic and steric properties of its substituents.

For the Sonogashira coupling , the rate of the reaction is often dependent on the rate of oxidative addition. For aryl iodides, this step is generally fast. High-throughput kinetic studies on the Sonogashira reaction of various substituted aryl halides have provided valuable insights. For a series of substituted aryl iodides, the activation enthalpies (ΔH‡) for the Sonogashira reaction were found to be in the range of 48-62 kJ mol⁻¹, with activation entropies (ΔS‡) ranging from -71 to -39 J mol⁻¹ K⁻¹. researchgate.net The presence of electron-withdrawing groups, such as those in this compound, tends to lower the activation barrier for oxidative addition. researchgate.net Therefore, the Sonogashira coupling of this compound is expected to be kinetically favorable.

The Hammett equation can be a useful tool for quantifying the effect of substituents on reaction rates. wikipedia.org For reactions involving substituted benzene (B151609) derivatives, a plot of the logarithm of the relative rate constant (log(k/k₀)) versus the substituent constant (σ) should be linear. The slope of this plot, the reaction constant (ρ), provides information about the sensitivity of the reaction to electronic effects. libretexts.org For reactions where negative charge is developed in the transition state of the rate-determining step, such as oxidative addition, the ρ value is typically positive. The strongly positive σ values for both meta-fluoro and meta-trifluoromethyl groups would predict a significant rate enhancement for reactions with a positive ρ value.

Table 3: Estimated Kinetic and Thermodynamic Parameters for Reactions of this compound

| Reaction | Key Kinetic Factor | Expected Rate | Key Thermodynamic Factor | Expected Favorability |

|---|---|---|---|---|

| Sonogashira Coupling | Rate of oxidative addition | Fast due to electron-withdrawing groups. | Formation of a stable C-C bond. | Thermodynamically favorable. |

| Radical Borylation | Rate of C-I bond cleavage and radical propagation | Dependent on initiator/conditions, but generally feasible. | Formation of a stable C-B bond. | Thermodynamically favorable. |

Advanced Reactivity and Transformation Studies of 3 Fluoro 5 Iodobenzotrifluoride

Carbon-Carbon Bond Formation with 3-Fluoro-5-iodobenzotrifluoride

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. This compound is an excellent substrate for such reactions, primarily through cross-coupling methodologies.

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and the carbon-iodine bond in this compound is particularly amenable to such transformations.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would proceed under these conditions to yield a 3-fluoro-5-(alkynyl)benzotrifluoride derivative. The general scheme for this transformation is depicted below. While specific examples with this compound are not extensively documented in the provided search results, the reaction is a standard method for the alkynylation of aryl iodides. wikipedia.org A variety of palladium catalysts, such as those with phosphine (B1218219) ligands, are effective for this transformation. scielo.org.mx

The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgnih.gov This reaction typically involves a palladium catalyst, a base, and an alkene. wikipedia.org The reaction of this compound with an alkene would result in the formation of a 3-fluoro-5-(alkenyl)benzotrifluoride. The Heck reaction is a versatile method for C-C bond formation and can be applied to a wide range of substrates. nih.govnih.gov

| Reaction | Reactants | Catalyst System | Product |

|---|---|---|---|

| Sonogashira Coupling | This compound, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Amine Base | 3-Fluoro-5-(alkynyl)benzotrifluoride |

| Heck Coupling | This compound, Alkene | Palladium Catalyst, Base | 3-Fluoro-5-(alkenyl)benzotrifluoride |

Arylation and aryloxylation reactions introduce aryl and aryloxy groups, respectively, onto a molecule. While direct arylation of this compound at a C-H bond is a possibility, the high reactivity of the C-I bond makes it the more likely site for such transformations.

Arylation can be achieved through various methods, including transition-metal-free reactions involving hypervalent iodine salts. nih.gov However, a more common approach for aryl iodides is the Suzuki coupling, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base. Another prominent method is the Stille coupling, which employs organotin reagents.

Aryloxylation, the formation of a C-O-Ar bond, can be accomplished via the Buchwald-Hartwig amination, which can be adapted for etherification. This reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an alcohol or a phenol.

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond is the most reactive site in this compound for many transformations due to its lower bond dissociation energy compared to C-F and C-CF3 bonds.

While nucleophilic aromatic substitution (SNA r) typically requires strong electron-withdrawing groups ortho or para to the leaving group, the combined electron-withdrawing effect of the fluorine and trifluoromethyl groups in this compound can facilitate the substitution of the iodine atom by strong nucleophiles. Studies on similar electron-deficient aromatic compounds have shown that halogens can be displaced by various nucleophiles. beilstein-journals.orgnih.govnih.govresearchgate.net For instance, nucleophiles such as alkoxides, thiolates, and amines could potentially replace the iodine atom to form ethers, thioethers, and amines, respectively.

| Nucleophile | Product |

|---|---|

| RO⁻ (Alkoxide) | 3-Fluoro-5-(alkoxy)benzotrifluoride |

| RS⁻ (Thiolate) | 3-Fluoro-5-(alkylthio)benzotrifluoride |

| R₂N⁻ (Amide) | 3-Fluoro-5-(dialkylamino)benzotrifluoride |

The carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators or photochemically. Hypervalent iodine(III) compounds are known to participate in radical reactions, acting as single electron oxidants to generate carbon and heteroatom radicals. epa.gov While this compound is an iodine(I) compound, it can serve as a precursor to hypervalent iodine species or participate in radical processes under appropriate conditions. The resulting 3-fluoro-5-(trifluoromethyl)phenyl radical can then participate in various radical-mediated transformations, such as addition to alkenes or aromatic substitution reactions.

Functional Group Interconversions of Trifluoromethyl and Fluoro Groups

The trifluoromethyl (CF3) and fluoro (F) groups are generally robust and less reactive than the iodo group. tcichemicals.comwikipedia.org However, under specific and often harsh conditions, they can undergo transformations.

The trifluoromethyl group is highly stable due to the strong carbon-fluorine bonds. tcichemicals.com Transformations of the CF3 group on an aromatic ring are challenging but can be achieved under certain conditions, such as reductive defluorination or conversion to other functional groups via C-F bond activation, though this is not a common transformation. tcichemicals.com

The aromatic fluorine atom is also relatively unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions. In this compound, the fluorine atom is meta to the trifluoromethyl group, which provides some activation, but displacement of the iodine is far more facile.

Selective Transformations of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is known for its high stability and electron-withdrawing nature, which significantly influences the reactivity of the aromatic ring. tcichemicals.com Transforming the -CF3 group is challenging due to the strength of the carbon-fluorine bonds. researchgate.net Research on other aromatic trifluoromethyl compounds has explored methods for selective C-F bond activation to yield difunctionalized products. tcichemicals.comresearchgate.net These transformations often require specific catalysts or directing groups to achieve selectivity and avoid over-defluorination. researchgate.net

Common strategies for the transformation of aromatic -CF3 groups include:

Partial Reduction/Hydrodefluorination: Methods have been developed for the selective reduction of a -CF3 group to a difluoromethyl (-CF2H) group, which can be a valuable synthetic intermediate. researchgate.net

C-F Bond Functionalization: Recent advances have focused on the selective cleavage of a single C-F bond to introduce other functional groups, a process that enables the diversification of trifluoromethylarenes. researchgate.net

However, specific studies applying these methodologies to this compound, which would detail the reaction conditions, yields, and substrate scope, are not described in the current body of scientific literature. The presence of the iodine and fluorine substituents would likely influence the electronic properties and steric environment of the -CF3 group, necessitating dedicated studies to determine the feasibility and outcomes of such transformations.

Modifications of the Aromatic Fluorine Substituent

The fluorine atom on the aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). The viability of SNAr reactions is heavily dependent on the electronic nature of the aromatic ring. The strong electron-withdrawing effect of the trifluoromethyl group, and to a lesser extent the iodine atom, should activate the ring towards nucleophilic attack.

In analogous molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles. researchgate.netbeilstein-journals.org These reactions typically proceed under basic conditions with oxygen, nitrogen, or sulfur-based nucleophiles.

A hypothetical reaction scheme for the nucleophilic substitution on this compound is presented below. It is important to note that the conditions and outcomes are speculative and would require experimental verification.

Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Potential Product |

|---|---|

| R-OH (Alcohol) / Base | 3-Alkoxy-5-iodobenzotrifluoride |

| R-SH (Thiol) / Base | 3-(Alkylthio)-5-iodobenzotrifluoride |

Detailed research, including specific nucleophiles tested, reaction conditions (solvent, temperature, base), and corresponding yields for this compound, has not been published. Such studies would be necessary to establish the regioselectivity of the substitution, as nucleophilic attack could potentially occur at the carbon bearing the fluorine or the iodine, although substitution of fluorine is generally more common in SNAr reactions on activated fluoroarenes.

Applications of 3 Fluoro 5 Iodobenzotrifluoride in Contemporary Chemical Synthesis

Utilization as a Key Building Block in Pharmaceutical Research and Drug Discovery

The quest for novel therapeutics with improved efficacy and pharmacokinetic profiles is a driving force in medicinal chemistry. The introduction of fluorine-containing moieties is a widely adopted strategy to achieve these goals.

Synthesis of Biologically Active Compounds

While specific research detailing the direct synthesis of Hepatitis B Virus (HBV) inhibitors using 3-Fluoro-5-iodobenzotrifluoride as a starting material is not extensively documented in publicly available literature, the structural motifs present in this compound are highly relevant to the field. For instance, fluorinated nucleoside analogues are a well-established class of anti-HBV drugs. bldpharm.comgoogle.com The trifluoromethylphenyl group is a key component in various biologically active molecules. For example, compounds acting as CCR2 receptor modulators, which are crucial in regulating inflammatory responses, often incorporate complex substituted aromatic rings that can be synthesized from intermediates like this compound. The synthesis of such modulators involves multi-step processes where halogenated precursors are essential for building the final molecular architecture.

Applications in Positron Emission Tomography (PET) Precursor Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiolabeled tracer molecules. The synthesis of these tracers often requires precursors that can be readily labeled with a positron-emitting isotope, such as Fluorine-18. While direct evidence linking this compound to specific, established PET precursors is limited in available research, its structure is theoretically suitable for such applications. The iodine atom can be replaced with a radionuclide through various chemical methods, making it a potential, though not yet widely documented, candidate for the development of novel PET imaging agents.

Role in Agrochemical Development

The global agrochemical industry continuously seeks to develop more effective and environmentally benign pesticides and herbicides. Fluorinated compounds play a crucial role in this endeavor.

Precursors for Advanced Pesticides and Herbicides

The inclusion of a trifluoromethyl group in a molecule is a common strategy in the design of modern agrochemicals, as it can significantly enhance the biological activity and stability of the compound. Approximately 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group. Chemical suppliers categorize this compound as an intermediate for agrochemicals, indicating its use within the industry. Its structure allows for its incorporation into larger, more complex molecules that form the basis of advanced pesticides and herbicides. The trifluoromethylpyridine (TFMP) moiety, for example, is a key structural motif in numerous successful agrochemicals, and its synthesis can rely on precursors with similar fluorination patterns.

Table 1: Relevance of Structural Features in Agrochemicals

| Structural Feature of this compound | General Application in Agrochemicals | Source |

| Trifluoromethyl (-CF3) Group | Enhances metabolic stability and biological efficacy. | |

| Aromatic Fluorine (Ar-F) | Increases molecular stability and modifies physicochemical properties. | |

| Iodine (-I) Atom | Serves as a reactive site for building more complex molecular structures. |

Contributions to Materials Science

The unique electronic properties imparted by fluorine atoms have made fluorinated organic compounds indispensable in the field of materials science, particularly for advanced electronic applications.

Synthesis of Organic Electroluminescent Materials (OLEDs)

Precursors for Functional Polymers and Liquid Crystal Components

The presence of both a trifluoromethyl group and a fluorine atom in this compound makes it a potential precursor for the synthesis of functional polymers and liquid crystal components. The incorporation of fluorine can enhance properties such as thermal stability, solubility, and dielectric performance.

Research into fluorinated poly(arylene ether)s (PAEs) has demonstrated the benefits of including trifluoromethyl groups in the polymer backbone. These polymers often exhibit high thermal stability, with 5% weight loss temperatures (Td5%) exceeding 520°C, and desirable mechanical properties, including high tensile strength and modulus of elasticity. nih.govbiointerfaceresearch.comnih.gov The introduction of fluorine can also lower the dielectric constant of polymers, a crucial property for materials used in high-frequency communications. biointerfaceresearch.comnih.gov For instance, poly(arylene ether ketone)s (PEK-Ins) containing trifluoromethyl or trifluoromethoxy groups have been shown to have dielectric constants as low as 2.839 and low dielectric loss. biointerfaceresearch.comnih.gov

While direct polymerization of this compound has not been extensively documented in the retrieved literature, its structure suggests its potential as a monomer or a precursor to a monomer. For example, the iodine atom can be replaced with other functional groups, such as a hydroxyl or an amino group, through various organic reactions. This modified monomer could then be used in polycondensation reactions to create novel fluorinated polymers. The resulting polymers would be expected to exhibit the advantageous properties associated with fluorination.

Table 1: Properties of Functional Polymers Containing Trifluoromethyl Groups

| Polymer Type | Td5% (°C) | Glass Transition Temperature (Tg) (°C) | Dielectric Constant (at 10 GHz) | Tensile Strength (MPa) |

|---|---|---|---|---|

| Poly(arylene ether)s | > 536 | up to 234 | Not Reported | up to 70 |

| Poly(arylene ether ketone)s | > 520 | Varies | 2.839 | up to 84 |

In the field of liquid crystals, the introduction of fluorine atoms into the molecular structure is a common strategy to modify the mesomorphic and electro-optical properties. biointerfaceresearch.comresearchgate.net Fluorinated liquid crystals can exhibit a range of desirable characteristics, including the formation of specific mesophases like the nematic phase, and can influence the dielectric anisotropy of the material. biointerfaceresearch.comresearchgate.net For example, the synthesis of four-ring fluorinated liquid crystals containing a trifluoromethyl group has been shown to result in compounds with high clearing points, with one example reaching 267°C. researchgate.net

The structure of this compound, with its rigid phenyl ring and polar substituents, makes it a candidate for incorporation into liquid crystal structures. Through cross-coupling reactions, the iodo group can be used to link the benzotrifluoride (B45747) core to other mesogenic units, thereby creating novel liquid crystal molecules. The presence of the trifluoromethyl group and the fluorine atom would be expected to influence the resulting material's clearing point, viscosity, and dielectric anisotropy.

Table 2: Phase Transition Temperatures of a Four-Ring Fluorinated Liquid Crystal

| Compound (n-alkyl chain length) | Phase Transition Temperatures (°C) |

|---|---|

| n = 2 | Cr 145 N 258 I |

| n = 3 | Cr 138 N 267 I |

| n = 4 | Cr 132 N 265 I |

| n = 5 | Cr 128 N 261 I |

Cr = Crystalline, N = Nematic, I = Isotropic

Strategic Use in Organic Synthesis as a Highly Functionalized Arene

This compound is a versatile substrate for a variety of organic transformations, primarily due to the presence of the iodine atom, which serves as a reactive handle for cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-fluorine and carbon-carbon bonds within the molecule, allowing for selective reactions at the iodine position. This selectivity is crucial for its strategic use as a building block in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid would yield a 3-aryl-5-fluorobenzotrifluoride derivative. The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields. nih.govacs.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. A palladium catalyst and a copper(I) co-catalyst are typically employed. The Sonogashira coupling of this compound with an alkyne would produce a 3-alkynyl-5-fluorobenzotrifluoride. This transformation is valuable for the synthesis of conjugated systems found in organic electronics and functional materials. wikipedia.orgrsc.org

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon double bond. A palladium catalyst and a base are required for this transformation. Reacting this compound with an alkene would result in a 3-alkenyl-5-fluorobenzotrifluoride. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. This method allows for the synthesis of a wide range of arylamines. The Buchwald-Hartwig amination of this compound with a primary or secondary amine would yield a 3-amino-5-fluorobenzotrifluoride (B1270790) derivative. These products can serve as intermediates for pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgsioc-journal.cnmdpi.com

The strategic application of these cross-coupling reactions to this compound allows for the systematic and modular construction of a diverse array of complex organic molecules, leveraging the unique properties imparted by the trifluoromethyl and fluoro substituents.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-aryl-5-fluorobenzotrifluoride |

| 3-alkynyl-5-fluorobenzotrifluoride |

| 3-alkenyl-5-fluorobenzotrifluoride |

| 3-amino-5-fluorobenzotrifluoride |

| 4,4'-difluorobenzophenone |

| Bis(4-fluorophenyl)methanone |

| PPPBP-mCF |

| Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt |

| Bis(4-fluorophenyl) sulfone |

| 4,4'-dihydroxy-1,6-diphenoxyhexane |

Computational Chemistry and Theoretical Studies on 3 Fluoro 5 Iodobenzotrifluoride

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of many-body systems. youtube.com It is particularly effective for calculating optimized geometries, bond energies, and electronic properties of organic molecules. For 3-Fluoro-5-iodobenzotrifluoride, DFT calculations would provide a foundational understanding of its stability and potential energy surface. These calculations typically involve selecting a functional (like PBE or B3LYP) and a basis set to approximate the distribution of electrons and solve the Schrödinger equation. youtube.com

A key output of DFT calculations is the analysis of the molecule's electronic structure. This involves mapping the electron density to understand the distribution of the electron cloud, which is fundamental to a molecule's reactivity. For this compound, the strong electron-withdrawing nature of the fluorine, iodine, and trifluoromethyl groups significantly influences the electron distribution on the benzene (B151609) ring. google.com

Calculations would likely show a polarization of the C-I and C-F bonds, leading to partial positive charges on the carbon atoms attached to these halogens. The trifluoromethyl group, a powerful electron-withdrawing substituent, would further decrease the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack. google.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal sites prone to oxidation and reduction, respectively. The energy gap between HOMO and LUMO is a critical descriptor for predicting chemical reactivity and stability. aimspress.comaimspress.com

Illustrative Data Table: Calculated Electronic Properties for a Representative Halogenated Benzotrifluoride (B45747)

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. aimspress.com | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. aimspress.com | 6.3 eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 2.5 Debye |

| Mulliken Charge on C-I | Partial charge on the carbon atom of the C-I bond, indicating bond polarity. | +0.15 e |

| Mulliken Charge on C-F | Partial charge on the carbon atom of the C-F bond, indicating bond polarity. | +0.25 e |

Note: The values in this table are illustrative for a model compound and are not from a specific study on this compound. They represent typical outputs from DFT calculations.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary conformational aspect is the rotation of the trifluoromethyl (-CF3) group around the C-C bond connecting it to the benzene ring. While the barrier to rotation for a -CF3 group on a benzene ring is generally low, DFT calculations can determine the minimum energy conformation and the rotational energy profile.

The presence of substituents, particularly the adjacent fluorine atom, can influence the conformational preferences of molecules through stereoelectronic effects. sci-hub.boxnih.govresearchgate.net Studies on fluorinated heterocyclic compounds, for instance, have shown that the gauche effect can stabilize specific conformations. nih.govresearchgate.net Although this compound is achiral and has limited conformational flexibility, understanding the rotational barrier of the -CF3 group is important for accurately modeling its interactions in different chemical environments, such as within an enzyme's active site or during crystal packing. nih.gov

Mechanistic Probing through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms, allowing researchers to map out reaction pathways, identify intermediates, and calculate the energies of transition states.

This compound is a potential substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are fundamental for forming new C-C bonds. libretexts.orgresearchgate.netyoutube.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The C-I bond is significantly more reactive than the C-F bond in these reactions, allowing for selective functionalization at the iodine-bearing position. whiterose.ac.uk

Computational modeling, specifically DFT, can be used to analyze the transition state of the rate-determining step, which is often the oxidative addition of the aryl halide to the metal catalyst (e.g., a Pd(0) complex). youtube.com By calculating the activation energy barrier for the cleavage of the C-I bond versus the C-F bond, one can quantify the selectivity of the reaction. Such studies on dihalogenated substrates have confirmed that the chemoselectivity of cross-coupling reactions can be precisely controlled and predicted. whiterose.ac.uk

Aryl radicals are highly reactive intermediates that can be generated from aryl iodides under specific conditions, such as through single-electron transfer (SET) processes or photolysis. acs.orgrsc.orgacs.org The C-I bond is relatively weak and susceptible to homolytic cleavage to form an aryl radical. Computational studies can simulate these radical pathways by calculating the bond dissociation energy (BDE) of the C-I and C-F bonds. The C-I bond in an aryl iodide has a BDE of approximately 67 kcal/mol, making it a viable precursor for aryl radicals. rsc.org

DFT calculations can model the subsequent reactions of the generated 3-fluoro-5-(trifluoromethyl)phenyl radical, such as its addition to arenes or other radical traps. nih.gov This type of simulation is crucial for understanding and optimizing radical-mediated C-H arylation reactions, where an aryl iodide is used to arylate another aromatic system. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to create a mathematical equation that predicts the activity or property of interest. aimspress.com

For a compound like this compound, a QSAR study would typically be part of a larger analysis of halogenated aromatic compounds. aimspress.comnih.gov Descriptors that could be calculated include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). These descriptors are then correlated with an observed biological endpoint, such as toxicity to an organism or binding affinity to a receptor like the aryl hydrocarbon receptor (AhR). aimspress.comaimspress.comnih.gov While no specific QSAR models for this compound are published, the methodologies are well-established for predicting the environmental fate and toxicological profiles of halogenated hydrocarbons. aimspress.comresearchgate.net

Illustrative Data Table: Descriptors for a Hypothetical QSAR Model

| Compound Class | Descriptor 1 (Electronic) | Descriptor 2 (Steric) | Descriptor 3 (Lipophilic) | Predicted Activity (e.g., log(1/IC50)) |

| Halogenated Benzotrifluorides | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Molecular Volume (ų) | logP (Octanol-Water Partition Coefficient) | Correlated via Multiple Linear Regression |

| This compound (Hypothetical) | -1.2 eV | 150 ų | 4.2 | Predicted Value |

Note: This table illustrates the types of descriptors used in a QSAR study. The values are hypothetical and serve to explain the methodology.

Environmental Considerations and Fate of Trifluoromethylated and Iodinated Aromatic Compounds

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including photodegradation, biodegradation, and chemical degradation. For trifluoromethylated and iodinated aromatic compounds, the strong carbon-fluorine and carbon-iodine bonds play a significant role in their environmental longevity.

Photodegradation, particularly photohydrolysis, is a key abiotic degradation pathway for some benzotrifluoride (B45747) derivatives in aquatic environments. Studies have shown that under UV irradiation in water, certain benzotrifluorides can undergo transformation into benzoic acids through the hydrolysis of the C-F bonds in the trifluoromethyl group. acs.org

Research on the direct photolysis of benzotrifluoride derivatives has revealed that the susceptibility of the C-F bond to photohydrolysis is strongly influenced by the nature and position of other substituents on the aromatic ring. acs.org For instance, strong electron-donating groups have been found to enhance the reactivity of the trifluoromethyl group towards hydrolysis. acs.org The degradation of the parent compound typically results in the formation of a corresponding benzoic acid and the release of fluoride (B91410) anions. acs.org In one study, the photohydrolysis of 3-aminobenzotrifluoride resulted in a 100% conversion to 3-aminobenzoic acid. acs.org However, establishing a quantitative structure-activity relationship to predict the photoreactivity based on substituent properties has proven challenging. acs.org

| Substituent | Effect on Photohydrolysis Rate | Primary Photoproduct |

|---|---|---|

| -NH2 (e.g., 3-Aminobenzotrifluoride) | Strongly enhances reactivity | 3-Aminobenzoic acid |

| -OH | Enhances reactivity | Hydroxybenzoic acid |

| -OCH3 | Enhances reactivity | Methoxybenzoic acid |

| -Cl | Moderate effect | Chlorobenzoic acid |

| -NO2 | Reduces reactivity | Nitrobenzoic acid |

Halogenated organic compounds, including those containing fluorine and iodine, are often recalcitrant to biodegradation due to the strength of the carbon-halogen bonds and the xenobiotic nature of the molecules. nih.govnih.gov Microorganisms in soil and aquatic environments have evolved a wide array of enzymes and metabolic pathways to break down a variety of synthetic chemicals, but the degradation of highly halogenated compounds remains a significant challenge. nih.govnih.gov

Formation and Mobility of Aquatic Transformation Products

When trifluoromethylated and iodinated aromatic compounds do degrade in aquatic environments, they can form a variety of transformation products. The nature of these products depends on the degradation pathway.

As mentioned, photohydrolysis of the trifluoromethyl group leads to the formation of the corresponding benzoic acid. acs.org For the iodinated component of the molecule, a significant concern is the formation of iodinated disinfection byproducts (I-DBPs) during water treatment processes. acs.org The presence of iodide in source water, which can be exacerbated by industrial effluents, can lead to the formation of highly toxic aromatic I-DBPs when disinfectants like chlorine or chloramine (B81541) are used. acs.orgacs.orgnih.gov The primary iodinating agent is often hypoiodous acid (HOI), which is formed from the oxidation of iodide. acs.org HOI can then react with aromatic compounds through electrophilic substitution to form I-DBPs. acs.org

Studies on iodinated X-ray contrast media, which are complex iodinated aromatic compounds, have shown that their presence in source waters can lead to the formation of significant levels of iodo-trihalomethanes (iodo-THMs) and iodo-acids upon chlorination or chloramination. acs.orgnih.gov

| Parent Compound Feature | Degradation Pathway | Potential Transformation Products | Reference |

|---|---|---|---|

| Trifluoromethyl group | Photohydrolysis | Benzoic acids, Fluoride anions | acs.org |

| Iodinated aromatic ring | Disinfection (Chlorination/Chloramination) | Iodinated disinfection byproducts (I-DBPs) such as iodo-trihalomethanes and iodo-acids | acs.orgacs.orgnih.gov |

The mobility of these transformation products in aquatic systems is a further consideration. While the parent compounds may be more hydrophobic, some transformation products, such as benzoic acids and smaller iodinated compounds, can be more water-soluble, facilitating their transport in surface and groundwater.

Broader Implications of Fluorinated Aromatic Contaminants in Aquatic Environments

The presence of fluorinated aromatic contaminants, a class to which 3-fluoro-5-iodobenzotrifluoride belongs, has broader implications for aquatic ecosystems and human health. This group of compounds includes the well-known per- and polyfluoroalkyl substances (PFAS), which are notorious for their extreme persistence, bioaccumulative potential, and toxicity. nih.govnih.govyoutube.com

While not a PFAS, the trifluoromethyl group on benzotrifluoride derivatives imparts some similar characteristics, such as high stability. The release of these compounds into aquatic environments can lead to long-term contamination of water resources. nih.gov

Furthermore, the formation of iodinated transformation products is a significant concern. Aromatic I-DBPs have been shown to exhibit significantly higher cytotoxicity and genotoxicity than the regulated non-iodinated disinfection byproducts. acs.orgacs.orgnih.gov Therefore, the presence of iodinated aromatic compounds in source waters that undergo disinfection can pose a notable health risk. acs.orgnih.gov The removal of these persistent fluorinated and iodinated compounds and their transformation products from drinking water often requires advanced and energy-intensive treatment technologies. whyy.org

Analytical Techniques for the Characterization and Study of 3 Fluoro 5 Iodobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 3-Fluoro-5-iodobenzotrifluoride. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H (proton), ¹⁹F (fluorine-19), and ¹³C (carbon-13), a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

The presence of fluorine atoms in the molecule makes ¹⁹F NMR a particularly powerful tool. ed.ac.uknih.gov The ¹⁹F nucleus is highly sensitive, and its chemical shifts are spread over a wide range, providing excellent spectral dispersion and minimizing signal overlap. jeolusa.com This allows for the clear differentiation of the fluorine atoms in the trifluoromethyl (CF₃) group and the fluorine atom attached to the aromatic ring. Furthermore, through-bond J-coupling interactions between ¹⁹F and neighboring ¹H and ¹³C nuclei provide crucial information about the molecular framework. nih.gov

¹H NMR spectroscopy complements the ¹⁹F data by providing information about the protons on the aromatic ring. The chemical shifts and coupling patterns of these protons are influenced by the surrounding electron-withdrawing fluorine and iodine substituents, aiding in their precise assignment. Similarly, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom in the molecule, including the carbon of the trifluoromethyl group and the carbons of the benzene (B151609) ring.

By integrating the data from ¹H, ¹⁹F, and ¹³C NMR experiments, including two-dimensional correlation techniques, a comprehensive and unambiguous assignment of all atoms in the this compound molecule can be achieved.

Application in Reaction Monitoring and Yield Determination

Beyond static structural analysis, NMR spectroscopy, particularly ¹⁹F NMR, serves as a valuable in-line and on-line analytical tool for monitoring the progress of reactions involving this compound. nih.govbeilstein-journals.org The high sensitivity and wide chemical shift range of ¹⁹F NMR allow for real-time observation of the consumption of starting materials and the formation of products. nih.gov This capability is especially advantageous in flow chemistry setups, where continuous monitoring is essential for reaction optimization. beilstein-journals.org

By integrating the NMR signals of known concentration standards, it is possible to quantify the concentration of reactants, intermediates, and products throughout the course of a reaction. This quantitative NMR (qNMR) approach enables the determination of reaction yields without the need for isolation of the final product, saving time and resources. The distinct signals of the fluorine atoms in this compound and its potential reaction products provide a clear window into the reaction's progress and efficiency.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular weight of the parent ion.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing extremely accurate mass measurements, often to within a few parts per million (ppm). thermofisher.comchromatographyonline.com This high accuracy allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve this level of resolution and accuracy. nih.govnih.gov

Elucidation of Reaction Products and Byproducts

In the context of chemical reactions, MS and HRMS are invaluable for identifying the products and byproducts formed. By analyzing the mass spectra of the reaction mixture, researchers can identify the molecular weights of all species present. The fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), provide structural information that helps in the characterization of unknown products and impurities. nist.gov This is particularly useful for understanding reaction mechanisms and identifying potential side reactions. The distinct isotopic pattern of iodine can further aid in the identification of iodine-containing fragments.

Chromatographic Methods (HPLC, GC-MS, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a liquid mixture. nih.gov For this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would likely be employed. By monitoring the elution of the compound with a suitable detector (e.g., UV-Vis), its purity can be accurately determined. HPLC can also be used to track the disappearance of reactants and the appearance of products over time, providing valuable kinetic information about a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated in a capillary column, and the eluted components are directly introduced into the mass spectrometer for identification. GC-MS is highly sensitive and can be used to identify and quantify trace impurities in a sample.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for the qualitative monitoring of reactions and for preliminary purity assessments. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The separation of components is visualized, often under UV light, allowing for a quick assessment of the reaction's progress by observing the disappearance of the starting material spot and the appearance of product spots.

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive and detailed three-dimensional structural information in the solid state. This technique involves diffracting a beam of X-rays off a crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Future Research Directions and Emerging Trends for 3 Fluoro 5 Iodobenzotrifluoride

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on sustainability is driving research into greener synthetic pathways for complex molecules like 3-Fluoro-5-iodobenzotrifluoride. Future efforts will likely concentrate on moving away from traditional batch processes that may involve hazardous reagents and generate significant waste. Key trends in this area include the adoption of flow chemistry, the use of safer solvents, and the development of catalytic processes that improve atom economy.

Continuous-flow reactors, for instance, offer significant advantages over traditional batch reactors for reactions like nitration, which can be a step in the synthesis of related benzotrifluorides. researchgate.net Flow systems provide enhanced mass and heat transfer, allowing for better control over reaction conditions, which can suppress the formation of impurities and increase process efficiency. researchgate.net The development of continuous-flow fluorination and iodination processes represents a major avenue for future research. google.comacs.org Such methods can improve safety by containing hazardous intermediates and reduce waste by enabling telescoped reaction sequences and minimizing solvent usage. google.com

Further research is expected to explore alternative solvents to replace traditional volatile organic compounds. Benzotrifluoride (B45747) (BTF) itself, and its derivatives, are sometimes used as more environmentally friendly solvents for organic synthesis due to their unique properties. google.com The principles of green chemistry, such as using water, ionic liquids, or biocatalysis, are also emerging as viable strategies for producing organic compounds with reduced environmental impact. acs.org The successful application of a greener, catalytic process for the synthesis of ibuprofen, which reduced waste and improved atom economy, serves as a model for future work on complex fluorinated intermediates. acs.org

Table 1: Comparison of Traditional vs. Emerging Synthesis Strategies

| Feature | Traditional Batch Synthesis | Greener Flow Synthesis |

| Process Type | Discontinuous | Continuous |

| Heat & Mass Transfer | Often limited, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk with hazardous reagents | Improved containment of reactive intermediates |

| Waste Generation | Can be significant | Reduced solvent usage and byproducts |

| Efficiency | Lower throughput, multi-step workups | Higher throughput, potential for telescoped reactions |

Exploration of Novel Catalytic Systems for Selective Transformations

The unique structure of this compound, with two different halogen atoms, offers distinct opportunities for selective chemical transformations. The carbon-iodine (C-I) bond is a well-established handle for cross-coupling reactions, while the carbon-fluorine (C-F) bond, though more challenging to activate, presents an exciting frontier. Future research will undoubtedly focus on novel catalytic systems that can precisely and efficiently target these bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the C-I bond of this compound is an ideal substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The future direction lies in developing more active and robust catalysts, such as those based on N-heterocyclic carbenes or specialized phosphine (B1218219) ligands, that can perform these transformations under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners.

A more innovative research trend is the selective activation of the C-F bond. While the C-F bond is the strongest single bond to carbon, recent advances have shown that it can be functionalized under the right conditions. Palladium-catalyzed cross-coupling of electron-deficient aryl fluorides has been reported, a process that involves C-F bond activation. nih.gov Given the strong electron-withdrawing nature of the trifluoromethyl group, this is a relevant area of exploration. google.com Research into palladium(0) catalysts, sometimes in synergy with additives like lithium iodide, has shown promise in the cross-coupling of other fluorinated organic compounds, providing a potential blueprint for future studies on this compound. rsc.orgchemimpex.com

Expanded Applications in Advanced Functional Materials

The unique combination of a trifluoromethyl group and halogen atoms suggests that this compound could be a valuable building block for advanced functional materials, although this area remains largely unexplored. The introduction of fluorine and CF₃ groups into organic molecules is a well-known strategy for tuning properties such as thermal stability, chemical resistance, and electronic characteristics. rsc.orgacs.orgnih.gov

One of the most promising future applications is in the field of liquid crystals (LCs). capes.gov.br The incorporation of fluorine atoms into LC molecules can significantly modify properties like mesophase behavior, dielectric anisotropy, and optical anisotropy. acs.orgmdpi.com The benzotrifluoride moiety, in particular, has been investigated for its ability to influence the phase behaviors of liquid crystalline materials. sigmaaldrich.com The trifluoromethyl group is noted for increasing thermal stability and solubility in organic solvents, which is important for the synthesis and processing of these materials. sigmaaldrich.com The iodine atom on this compound provides a reactive site for coupling reactions, allowing for the construction of the elongated, rigid molecules typical of liquid crystals.

Beyond liquid crystals, this compound is a potential precursor for high-performance polymers and coatings. The related compound 1-Iodo-3,5-bis(trifluoromethyl)benzene is already used to formulate advanced polymers and coatings due to its electronic properties and stability under harsh conditions. rsc.org The high strength of the C-F bond imparts stability to fluorinated compounds, making them suitable for demanding applications. acs.org Future research could involve incorporating the 3-fluoro-5-(trifluoromethyl)phenyl moiety into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Enhanced Understanding of Biological Interactions and Pharmacological Profiles

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine and trifluoromethyl groups can improve metabolic stability, membrane permeability, and binding affinity to target proteins. sigmaaldrich.com The 3-fluoro-5-(trifluoromethyl)phenyl structural motif, present in this compound, is therefore of significant interest for future drug discovery programs.

The iodine atom acts as a versatile synthetic handle, allowing for the attachment of this fluorinated scaffold to various pharmacophores through cross-coupling reactions. This enables the systematic exploration of structure-activity relationships. For example, the 3,5-bis(trifluoromethyl)phenyl group is a key feature in the drug aprepitant, where it improves penetration into the central nervous system. Similarly, fluorinated aromatic rings are present in numerous other successful drugs, where they block oxidative metabolism or enhance binding interactions.

Future research will likely involve using this compound as a starting material to synthesize libraries of novel compounds for biological screening. A deeper understanding of how this specific substitution pattern interacts with biological targets, such as enzymes and receptors, is a key objective. Studies on related halogenated pyridines and benzotrifluorides have already demonstrated significant biological activity, suggesting that derivatives of this compound could be promising candidates for new therapeutic agents. cymitquimica.commdpi.com

Table 2: Influence of Fluorine Substitution on Drug Properties

| Property | Influence of Fluorine/CF₃ Group | Rationale |

| Metabolic Stability | Often increased | C-F bond is strong and blocks sites of oxidation by metabolic enzymes. |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein active sites. |

| Lipophilicity | Increased | The CF₃ group is highly lipophilic, which can affect membrane permeability and bioavailability. google.com |

| pKa | Can be lowered | The strong electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups. |

Comprehensive Environmental Risk Assessment and Remediation Strategies

As with any synthetic chemical, a thorough understanding of the environmental fate, persistence, and potential toxicity of this compound is crucial. Currently, there is a lack of specific data for this compound, highlighting a critical area for future research. However, studies on related halogenated and fluorinated aromatic compounds provide a basis for predicting its likely environmental behavior and for developing potential remediation strategies.

Fluorinated aromatic compounds, particularly those with trifluoromethyl groups, can be resistant to degradation, leading to persistence in the environment. google.com Research on other benzotrifluoride derivatives has shown that their stability under UV irradiation in water is highly dependent on the other substituents on the aromatic ring. ontosight.ai The presence of both fluorine and iodine on the ring suggests that photolysis could be a relevant transformation pathway, but this needs to be experimentally verified. The general persistence of polyfluoroalkyl substances (PFAS) underscores the importance of studying the environmental fate of any novel fluorinated molecule. acs.org

Should environmental contamination occur, several remediation strategies for halogenated aromatic compounds could be investigated. These include advanced oxidation processes, bioremediation, and adsorption using materials like activated carbon. Other potential methods include solvent extraction techniques and microwave-assisted decomposition, which has shown success for other halogenated compounds. rsc.orgcapes.gov.brsigmaaldrich.com A comprehensive risk assessment would involve studies on ecotoxicity, bioaccumulation potential, and degradation pathways. Establishing this data is a prerequisite for the safe and responsible large-scale use of this compound in any application.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-iodobenzotrifluoride, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation of benzotrifluoride derivatives. Key steps include:

-

Iodination : Direct electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C .

-

Fluorination : Fluorine introduction via Balz-Schiemann reaction or halogen exchange (Halex) under anhydrous conditions .

-

Optimization Parameters :

-

Temperature Control : Maintain <10°C during iodination to minimize byproducts.

-

Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ improves regioselectivity.

-

Purity of Precursors : Use >97% purity starting materials to avoid side reactions .

- Data Table :

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Reaction Temperature | 0–5°C (Iodination) | ±15% | |

| Catalyst (AlCl₃) | 1.2–1.5 eq | +20–25% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

-

¹⁹F NMR : Detects fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F) .

-

GC-MS/HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

-

Elemental Analysis : Confirm C (28.9%), F (26.2%), I (43.7%) .

- Data Table :

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 7.45 ppm (d, J=8.4 Hz, Ar-H) | |

| Melting Point | 65–67°C (uncorrected) | |

| Purity (HPLC) | >97% (λ=254 nm) |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and reactions due to volatile byproducts (e.g., HF) .

- Spill Management : Neutralize with calcium carbonate; avoid water to prevent exothermic reactions .

- Storage : Ambient temperature in amber glass vials with PTFE-lined caps .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The CF₃ group deactivates the aromatic ring, reducing electron density at the para position. This enhances oxidative addition in Suzuki-Miyaura couplings but slows Ullmann-type reactions .

- Experimental Design :

- Compare coupling efficiency with/without CF₃ using kinetic studies (e.g., Arrhenius plots).

- Use DFT calculations to map electron density distribution (e.g., Hirshfeld charges) .

Q. What experimental strategies can resolve discrepancies in reported solubility data of this compound across different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in DMSO, THF, and toluene at 25°C using gravimetric analysis.

- DSC Analysis : Identify polymorphic transitions affecting solubility (e.g., endothermic peaks at 65°C) .

- Literature Reconciliation : Cross-reference datasets from multiple sources (e.g., Kanto Reagents vs. Otto Chemie) to isolate measurement variability .

Q. How can computational modeling (e.g., DFT calculations) complement experimental data in predicting the regioselectivity of nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets.

- Step 2 : Calculate Fukui indices to identify electrophilic hotspots (iodine vs. fluorine substitution sites) .

- Step 3 : Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Contradiction Analysis Framework

For resolving conflicting literature reports (e.g., divergent reaction yields):

Control Variable Isolation : Replicate experiments under identical conditions (solvent, catalyst batch, temperature).

Advanced Characterization : Use XPS to detect trace impurities (e.g., residual Al from catalysts) .

Multivariate Regression : Statistically correlate yield variability with parameters like stirring rate or reagent age .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。